molecular formula C22H16BrN3O4S B264112 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate

3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate

Cat. No. B264112
M. Wt: 498.4 g/mol
InChI Key: IUTPXPRAWXLFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate, also known as BSIN, is a synthetic compound that has been recently developed and studied for its potential applications in scientific research. BSIN belongs to a class of compounds known as naphthalimides, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate can prevent cancer cells from dividing and proliferating, leading to their eventual death. 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has been shown to exhibit a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has also been shown to exhibit anti-viral activity against a variety of viruses, including HIV and influenza. It has also been shown to modulate the immune system by increasing the production of cytokines and activating immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate for lab experiments is its high potency and specificity. 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate has been shown to exhibit potent activity against cancer cells at low concentrations, making it an attractive candidate for further study. However, one limitation of 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate. One area of interest is in the development of novel cancer therapies based on 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate and other naphthalimide compounds. Another area of interest is in the study of the mechanisms of action of 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate and its effects on gene expression and epigenetic regulation. Finally, there is potential for the development of new anti-viral therapies based on 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate and its derivatives.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate involves the reaction of 3-(4-bromophenyl)sulfonylimino-4-chloro-2-naphthoic acid with 3-prop-2-enylimidazole in the presence of a base such as potassium carbonate. The resulting product is then quaternized with methyl iodide to produce 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate. This synthesis method has been optimized to produce high yields of pure 3-(4-Bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate with minimal impurities.

properties

Molecular Formula

C22H16BrN3O4S

Molecular Weight

498.4 g/mol

IUPAC Name

(3Z)-3-(4-bromophenyl)sulfonylimino-4-oxo-2-(3-prop-2-enylimidazol-3-ium-1-yl)naphthalen-1-olate

InChI

InChI=1S/C22H16BrN3O4S/c1-2-11-25-12-13-26(14-25)20-19(21(27)17-5-3-4-6-18(17)22(20)28)24-31(29,30)16-9-7-15(23)8-10-16/h2-10,12-14H,1,11H2

InChI Key

IUTPXPRAWXLFQW-UHFFFAOYSA-N

Isomeric SMILES

C=CC[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Br)[O-]

SMILES

C=CC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-]

Canonical SMILES

C=CC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-]

Origin of Product

United States

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